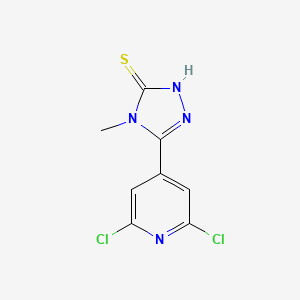

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with two chlorine atoms and the triazole ring is substituted with a methyl group and a thiol group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through ring cleavage methodologies. For example, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole and pyridine rings, as well as the various substituents. The dichloropyridinyl group would likely contribute to the electron-withdrawing character of the molecule, while the thiol and methyl groups would provide unique reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the electron-withdrawing dichloropyridinyl group and the electron-donating methyl and thiol groups would likely influence its reactivity, polarity, and solubility .

Scientific Research Applications

Synthesis and Characterization

Research on derivatives of "5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol" has primarily focused on the synthesis and characterization of compounds with potential biological activities. For instance, studies have reported the synthesis of various triazolothiadiazines and triazolothiadiazoles containing chloropyridin moieties, with detailed characterization based on elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. These synthesized compounds have been explored for their antibacterial and insecticidal activities, highlighting their potential as bioactive molecules (Holla et al., 2006).

Biological Studies

Another facet of research on this compound involves evaluating its derivatives for antimicrobial properties. For example, derivatives have been synthesized and tested against various microbial strains, showing promising antibacterial activities. This indicates the potential utility of these compounds in developing new antimicrobial agents (Bayrak et al., 2009). Furthermore, compounds have been designed and synthesized with specific modifications to enhance their antimicrobial efficacy against standard Gram-positive and Gram-negative microorganism strains, showcasing the role of structural modifications in optimizing biological activity (Karpun et al., 2021).

Antitubercular and Antifungal Activities

Research also extends to the pharmacological evaluation of synthesized compounds for their antitubercular and antifungal activities. These studies are crucial for discovering new treatments for tuberculosis and fungal infections, addressing the need for more effective and safer therapeutic options. The exploration of thiazolidinones and Mannich bases of triazole derivatives has shown significant potential in this area, contributing to the broader understanding of the chemical basis for antimicrobial and antitubercular activity (Dave et al., 2007).

Corrosion Inhibition

Beyond biological applications, derivatives of "5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol" have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. This research suggests the potential industrial applications of these compounds in protecting metals from corrosion, thereby extending the lifespan of metal components and structures (Ansari et al., 2014).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. Given the presence of the pyridine and triazole rings, which are common in many bioactive compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .

Mechanism of Action

Mode of Action:

The compound’s mode of action involves binding to specific molecular targets. Its interaction with these targets can lead to changes in cellular processes. Given its pyridine and triazole moieties, it may participate in nucleophilic aromatic substitution (SNAr) reactions, which are common for halopyrimidines . These reactions can modify the compound’s structure and influence its biological effects.

properties

IUPAC Name |

3-(2,6-dichloropyridin-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4S/c1-14-7(12-13-8(14)15)4-2-5(9)11-6(10)3-4/h2-3H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXITHVYKIYFNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=NC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353221 |

Source

|

| Record name | 5-(2,6-Dichloropyridin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

266679-15-6 |

Source

|

| Record name | 5-(2,6-Dichloropyridin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)

![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)